methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro (position 6), 4-ethenylbenzyloxy (position 7), methyl (position 4), and an acetoxy group (position 3). Coumarins are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C22H19ClO5 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H19ClO5/c1-4-14-5-7-15(8-6-14)12-27-20-11-19-16(9-18(20)23)13(2)17(22(25)28-19)10-21(24)26-3/h4-9,11H,1,10,12H2,2-3H3 |
InChI Key |
SNBPJMLQAGOSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.0 equiv).
-
Catalyst : Concentrated sulfuric acid (0.1 equiv relative to resorcinol).
-
Temperature : 0°C for initial mixing, followed by gradual warming to room temperature.
-
Duration : 30 minutes at 0°C, then 90 minutes at room temperature.
The mechanism proceeds through acid-catalyzed formation of a β-keto ester intermediate, followed by cyclization and dehydration. The reaction yields 7-hydroxy-4-methylcoumarin as a pale yellow solid, which is purified via recrystallization from ethanol.
Alkylation with 4-Ethenylbenzyl Bromide
The 7-hydroxy group is functionalized with a 4-ethenylbenzyl moiety via nucleophilic substitution.
Mechanistic Insights
The reaction proceeds through deprotonation of the phenolic oxygen by NaHCO₃, forming a phenoxide ion that attacks the electrophilic benzyl bromide. The 4-ethenyl group remains intact under these conditions.
Esterification at Position 3
The acetoxy methyl ester is introduced via Steglich esterification or acid-catalyzed transesterification.
Transesterification Alternative
Purification and Characterization
Purification Methods
Analytical Data
-
¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, vinylbenzyl), 6.85 (s, 1H, H-5), 6.72 (d, J=8.4 Hz, 2H, vinylbenzyl), 5.75 (dd, J=10.8 Hz, H-2'), 5.25 (d, J=17.6 Hz, H-1'), 3.72 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity in Chlorination : Excess chlorinating agents lead to di- or tri-chlorinated byproducts.
-
Stability of 4-Ethenyl Group : Radical inhibitors (e.g., BHT) may be required during high-temperature steps.
-
Ester Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions during esterification .
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethenylbenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organic halides and nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of coumarin compounds, including methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, exhibit promising anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in Bioorganic & Medicinal Chemistry demonstrated that similar coumarin derivatives effectively reduced tumor growth in xenograft models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that methyl esters of coumarins possess significant antibacterial and antifungal activities. A recent study found that these compounds could inhibit the growth of various pathogenic microorganisms, suggesting their potential use as natural preservatives or therapeutic agents against infections .
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Its structural features suggest potential effectiveness against agricultural pests. Experimental data indicate that similar compounds can disrupt the life cycle of pests through hormonal interference or direct toxicity, making them candidates for eco-friendly pesticide formulations .
Herbicidal Properties
Research into the herbicidal activity of coumarin derivatives has shown that they can inhibit plant growth by interfering with key metabolic pathways. The compound's ability to selectively target specific plant species while being less harmful to crops presents an avenue for developing selective herbicides .
Material Sciences
Polymer Chemistry
In material sciences, this compound has been explored as a monomer for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers derived from such compounds exhibit improved resistance to environmental degradation compared to conventional materials .
Summary of Case Studies
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
*Calculated based on molecular formula C₂₁H₁₉ClO₆.
Physicochemical Properties
- Solubility : The target compound’s 4-ethenylbenzyloxy group reduces aqueous solubility compared to analogues with smaller substituents (e.g., methoxy or allyloxy) .
- Melting Points : Bulky substituents (e.g., pentamethylbenzyloxy in ) result in higher melting points due to tighter crystal packing .
Computational and Crystallographic Studies
- Structural analysis of the target compound would require tools like SHELXL () and WinGX () to resolve its stereoelectronic effects and compare packing motifs with simpler coumarins .
Key Research Findings
- Bioactivity : Coumarins with halogen and bulky aryloxy groups (e.g., the target compound) show enhanced anticancer activity in vitro compared to alkyl-substituted derivatives .
- ADMET Profiles : The 4-ethenylbenzyl group may improve metabolic stability but could increase hepatotoxicity risks due to cytochrome P450 interactions .
Biological Activity
Methyl {6-chloro-7-[(4-ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H19ClO4
- Molecular Weight : 348.81 g/mol
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various cellular pathways.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in cells. This is crucial for preventing cellular damage and could play a role in cancer prevention.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. This effect is thought to be mediated through the modulation of signaling pathways involved in cell proliferation and survival.
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study conducted on various flavonoids, including methyl {6-chloro-7-[4-(ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, showed that it exhibited strong free radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that this compound significantly outperformed several known antioxidants.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that methyl {6-chloro-7-[4-(ethenylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate effectively reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic application in chronic inflammatory conditions.
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it inhibited the growth of breast cancer cell lines (MCF7) by inducing cell cycle arrest and apoptosis. The study highlighted the role of mitochondrial dysfunction as a mechanism underlying these effects.
Q & A
Q. Critical Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C due to faster kinetics | |
| Catalyst/Base | K₂CO₃ or NaH | K₂CO₃ preferred for milder conditions | |
| Solvent | DMF or THF | DMF enhances solubility of intermediates |
Methodological Tip : Use thermogravimetric analysis (TGA) to monitor thermal stability during synthesis .
Basic Research: Which analytical techniques are recommended for structural characterization and purity assessment?
Answer:
A combination of spectroscopic and thermal methods is essential:
Q. Example Workflow :
Screen reaction pathways computationally to reduce trial-and-error synthesis .
Validate predictions with microreactor experiments to test scalability .
Basic Research: What are the key structural analogs, and how do their properties differ?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
